(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol
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Overview
Description
(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol is a chiral compound that belongs to the class of phenolic compounds. It features a methoxy group at the 4-position and a pyrrolidin-2-yl group at the 2-position of the phenol ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and pyrrolidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-methoxyphenol with a suitable reagent to introduce the pyrrolidin-2-yl group at the 2-position.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrolidine moiety.
Scientific Research Applications
(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and redox reactions, while the pyrrolidine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Lacks the pyrrolidine moiety and has different biological activities.
2-(Pyrrolidin-2-yl)phenol: Lacks the methoxy group and exhibits different chemical reactivity.
Pyrrolidin-2-one: A structurally related compound with distinct chemical and biological properties.
Uniqueness
(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol is unique due to the presence of both the methoxy and pyrrolidine groups, which confer specific chemical reactivity and biological activities. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different properties compared to the ®-enantiomer.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-methoxy-2-[(2S)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO2/c1-14-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m0/s1 |
InChI Key |
GOQWMVJELWRTOP-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)[C@@H]2CCCN2 |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2CCCN2 |
Origin of Product |
United States |
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